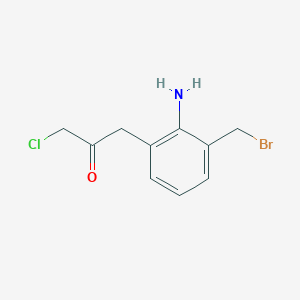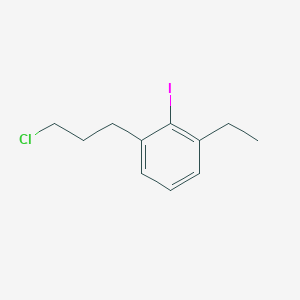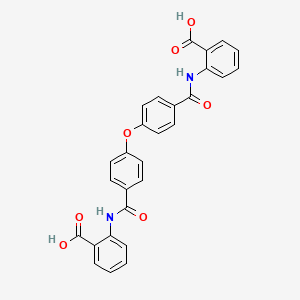![molecular formula C16H28O B14069187 (1S,15S)-Bicyclo[13.1.0]hexadecan-2-one](/img/structure/B14069187.png)
(1S,15S)-Bicyclo[13.1.0]hexadecan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,15S)-Bicyclo[13.1.0]hexadecan-2-one is a unique organic compound characterized by its bicyclic structure. This compound is notable for its rigid and complex molecular framework, which makes it an interesting subject of study in organic chemistry. The compound’s structure consists of a 16-carbon skeleton with a ketone functional group, contributing to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,15S)-Bicyclo[13.1.0]hexadecan-2-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the bicyclic core. This is followed by various functional group transformations to introduce the ketone group at the desired position. The reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as chromatography, ensures the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,15S)-Bicyclo[13.1.0]hexadecan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the ketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
(1S,15S)-Bicyclo[13.1.0]hexadecan-2-one has several applications in scientific research:
Chemistry: It serves as a model compound for studying stereochemistry and reaction mechanisms due to its rigid structure.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1S,15S)-Bicyclo[13.1.0]hexadecan-2-one involves its interaction with various molecular targets. The ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The rigid bicyclic structure also affects how the compound fits into binding sites, contributing to its specificity and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a smaller ring system.
Bicyclo[3.1.0]hexane: Similar in structure but with different ring sizes and properties.
Uniqueness
(1S,15S)-Bicyclo[13.1.0]hexadecan-2-one is unique due to its larger ring system and the presence of a ketone group, which imparts distinct chemical reactivity and biological activity. Its rigid structure makes it a valuable compound for studying stereochemical effects and developing new materials and drugs.
Propriétés
Formule moléculaire |
C16H28O |
|---|---|
Poids moléculaire |
236.39 g/mol |
Nom IUPAC |
(1S,15S)-bicyclo[13.1.0]hexadecan-2-one |
InChI |
InChI=1S/C16H28O/c17-16-12-10-8-6-4-2-1-3-5-7-9-11-14-13-15(14)16/h14-15H,1-13H2/t14-,15-/m0/s1 |
Clé InChI |
BIKRAVWBNXPMMM-GJZGRUSLSA-N |
SMILES isomérique |
C1CCCCCCC(=O)[C@H]2C[C@@H]2CCCCC1 |
SMILES canonique |
C1CCCCCCC(=O)C2CC2CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




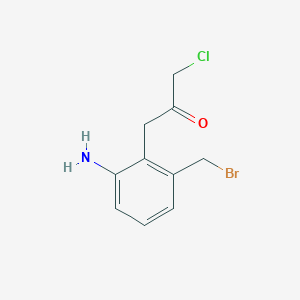
![benzyl N-[1-(methylamino)-3-(oxan-3-yl)propan-2-yl]carbamate](/img/structure/B14069147.png)

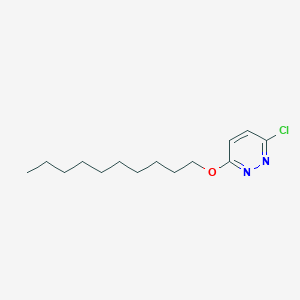
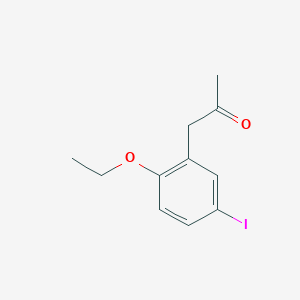

![Tert-butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl)(4-aminobutyl)carbamate](/img/structure/B14069162.png)


